3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile
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Overview
Description
3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile is an organic compound with the molecular formula C10H6ClN3. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile involves the reaction of benzonitrile with 2-chloro-4-nitrobenzonitrile under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the pyrazole ring. The final product is obtained through crystallization and purification .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to different pyrazole derivatives .
Scientific Research Applications
3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure for designing androgen receptor antagonists, which are potential therapeutic agents for prostate cancer.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in studying the biological activities of pyrazole derivatives, including their antibacterial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, as an androgen receptor antagonist, it binds to the ligand-binding pocket of the androgen receptor, inhibiting its activity and thereby reducing the growth of androgen-dependent prostate cancer cells . The compound may also interact with other biological pathways, depending on its specific derivatives and applications .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile: Similar in structure but with the pyrazole ring attached at a different position.
4-(1H-Pyrazol-1-yl)benzonitrile: Lacks the chlorine substitution, which can affect its reactivity and biological activity.
Uniqueness
3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the pyrazole ring enhances its potential as a versatile intermediate in organic synthesis and as a pharmacophore in drug design .
Biological Activity
3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile is an organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as an androgen receptor modulator. The compound's unique structure, featuring a chloro group, a pyrazole ring, and a benzonitrile moiety, contributes to its reactivity and biological properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H7ClN4. Its structure can be described as follows:
- Chloro Group : Enhances lipophilicity and may influence receptor interactions.
- Pyrazole Ring : Known for its role in biological activity, particularly in modulating receptor functions.
- Benzonitrile Moiety : Contributes to the compound's stability and potential for further chemical modifications.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as a selective androgen receptor modulator (SARM). This activity is crucial in the context of hormone-dependent diseases such as prostate cancer.
The compound interacts specifically with androgen receptors, modulating their activity which can lead to either inhibition or activation of downstream signaling pathways. This dual functionality makes it a promising candidate for targeted therapies against resistant cancer cell lines. Notably, in vitro assays have demonstrated its ability to selectively inhibit or activate androgen receptor pathways, indicating potential efficacy against various cancer types .
In Vitro Studies
In studies evaluating the biological efficacy of this compound:
- IC50 Values : Compounds derived from this scaffold exhibited IC50 values as low as 69 nM against androgen receptors, showcasing potent antagonistic activity .
- Cell Line Studies : In LNCaP xenograft models, the compound demonstrated effective tumor growth inhibition upon oral administration, supporting its potential therapeutic application in prostate cancer treatment .
Comparison with Similar Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity:
Compound Name | Similarity | Unique Features |
---|---|---|
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile | 0.85 | Different pyrazole positioning affecting reactivity |
3-Chloro-4-(morpholin-4-yl)benzonitrile | 0.80 | Contains a morpholine ring instead of a pyrazole ring |
4-(pyrrolidin-1-yl)benzonitrile | 0.75 | Lacks chlorination but retains similar benzonitrile structure |
2-Chloro-5-(1H-pyrazol-4-yl)benzonitrile | 0.82 | Variations in biological activity due to different pyrazole positioning |
This table illustrates how structural modifications can influence the biological activity of related compounds.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Prostate Cancer Models : In studies involving LNCaP cells (androgen-sensitive prostate cancer cells), treatment with the compound resulted in significant reductions in cell proliferation and increased apoptosis rates compared to controls .
- Resistance Mechanisms : Research indicates that this compound can overcome antiandrogen resistance mechanisms commonly observed in advanced prostate cancer cases, providing a novel approach for therapy .
Properties
Molecular Formula |
C10H6ClN3 |
---|---|
Molecular Weight |
203.63 g/mol |
IUPAC Name |
3-chloro-4-pyrazol-1-ylbenzonitrile |
InChI |
InChI=1S/C10H6ClN3/c11-9-6-8(7-12)2-3-10(9)14-5-1-4-13-14/h1-6H |
InChI Key |
GHTYLSPQECJEJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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